1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester is a compound belonging to the pyrrolopyridine family.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the pyrrolopyridine ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrrolopyridine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound has similar structural features but lacks the ester group, which may affect its reactivity and biological activity.
4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl pyrrolo[2,3-b]pyridine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-5-20-13(18)11-9-10-7-6-8-16-12(10)17(11)14(19)21-15(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQWUWAXTPAWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.